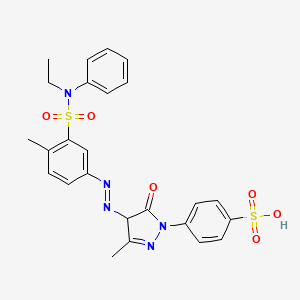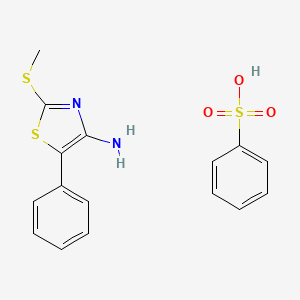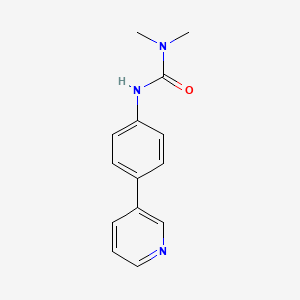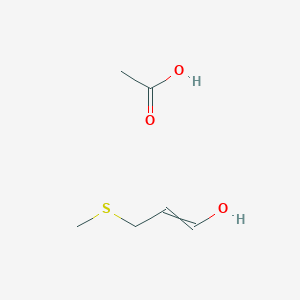
5-(Methylthio)-1H-imidazole-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylthio)-1H-imidazole-4-carbothioamide: is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-1H-imidazole-4-carbothioamide typically involves the reaction of appropriate thioamide precursors with methylthio reagents under controlled conditions. One common method includes the use of thioamide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Methylthio)-1H-imidazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Methylthio)-1H-imidazole-4-carbothioamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical transformations and is utilized in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial and anticancer agent. Research has shown that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of 5-(Methylthio)-1H-imidazole-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity to alter cellular signaling.
Comparación Con Compuestos Similares
1,2,4-Triazole: A heterocyclic compound with similar nitrogen and sulfur atoms in its structure. It is known for its antimicrobial and antifungal properties.
Thiazole: Another sulfur-containing heterocycle with diverse biological activities, including antimicrobial and anticancer properties.
Thiophene: A sulfur-containing aromatic compound with applications in organic synthesis and materials science.
Uniqueness: 5-(Methylthio)-1H-imidazole-4-carbothioamide is unique due to its specific combination of sulfur and nitrogen atoms within the imidazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
83256-01-3 |
|---|---|
Fórmula molecular |
C5H7N3S2 |
Peso molecular |
173.3 g/mol |
Nombre IUPAC |
4-methylsulfanyl-1H-imidazole-5-carbothioamide |
InChI |
InChI=1S/C5H7N3S2/c1-10-5-3(4(6)9)7-2-8-5/h2H,1H3,(H2,6,9)(H,7,8) |
Clave InChI |
LEDMGHFJOFGXGH-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(NC=N1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14411685.png)


![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)

![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)

![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)




